molecular formula C10H13NO4 B13825470 alpha-Hydroxymethyl-D-tyrosine

alpha-Hydroxymethyl-D-tyrosine

Cat. No.: B13825470
M. Wt: 211.21 g/mol
InChI Key: KQAABALABGCGPM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Hydroxymethyl-D-tyrosine typically involves the hydroxylation of D-tyrosine. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions: : alpha-Hydroxymethyl-D-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols .

Scientific Research Applications

alpha-Hydroxymethyl-D-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2S)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m0/s1

InChI Key

KQAABALABGCGPM-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@](CO)(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O

Origin of Product

United States

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